molecular formula C9H20N2 B8806567 2-(cis-2,6-Dimethylpiperidin-1-yl)ethanamine

2-(cis-2,6-Dimethylpiperidin-1-yl)ethanamine

Cat. No. B8806567
M. Wt: 156.27 g/mol
InChI Key: DQQHMRVHTMHDGE-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989451B2

Procedure details

A mixture of nitrile 279 (3.13 g, 20.6 mmol) and Raney Nickel (50% w/w suspension in water, ca. 2 mL) in EtOH (30 mL) and cNH3 (2 mL) was stirred under H2 (60 psi) for 5 h. The suspension was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give diamine 280 (2.52 g, 78%) as a colourless oil which was used without further purification: 1H NMR δ 2.71-2.76 (m, 2H, CH2N), 2.63-2.68 (m, 2H, CH2N), 2.41-2.47 (m, 2H, 2×CH), 1.49-1.55 (m, 2H, CH2), 1.43 (br s, 2H, NH2), 1.25-1.42 (m, 4H, 2×CH2), 1.11 (d, J=6.3 Hz, 6H, 2×CH3); MS m/z 157 (MH+, 100%).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:9][C:10]#[N:11]>[Ni].CCO>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
CC1N(C(CCC1)C)CC#N
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (60 psi) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
washed with EtOH (3×10 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1N(C(CCC1)C)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07989451B2

Procedure details

A mixture of nitrile 279 (3.13 g, 20.6 mmol) and Raney Nickel (50% w/w suspension in water, ca. 2 mL) in EtOH (30 mL) and cNH3 (2 mL) was stirred under H2 (60 psi) for 5 h. The suspension was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give diamine 280 (2.52 g, 78%) as a colourless oil which was used without further purification: 1H NMR δ 2.71-2.76 (m, 2H, CH2N), 2.63-2.68 (m, 2H, CH2N), 2.41-2.47 (m, 2H, 2×CH), 1.49-1.55 (m, 2H, CH2), 1.43 (br s, 2H, NH2), 1.25-1.42 (m, 4H, 2×CH2), 1.11 (d, J=6.3 Hz, 6H, 2×CH3); MS m/z 157 (MH+, 100%).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:9][C:10]#[N:11]>[Ni].CCO>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
CC1N(C(CCC1)C)CC#N
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (60 psi) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
washed with EtOH (3×10 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1N(C(CCC1)C)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07989451B2

Procedure details

A mixture of nitrile 279 (3.13 g, 20.6 mmol) and Raney Nickel (50% w/w suspension in water, ca. 2 mL) in EtOH (30 mL) and cNH3 (2 mL) was stirred under H2 (60 psi) for 5 h. The suspension was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give diamine 280 (2.52 g, 78%) as a colourless oil which was used without further purification: 1H NMR δ 2.71-2.76 (m, 2H, CH2N), 2.63-2.68 (m, 2H, CH2N), 2.41-2.47 (m, 2H, 2×CH), 1.49-1.55 (m, 2H, CH2), 1.43 (br s, 2H, NH2), 1.25-1.42 (m, 4H, 2×CH2), 1.11 (d, J=6.3 Hz, 6H, 2×CH3); MS m/z 157 (MH+, 100%).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:9][C:10]#[N:11]>[Ni].CCO>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
CC1N(C(CCC1)C)CC#N
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (60 psi) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
washed with EtOH (3×10 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1N(C(CCC1)C)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.